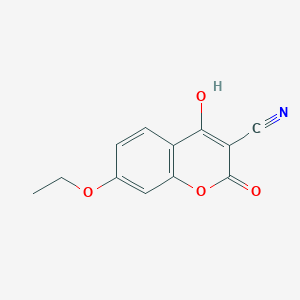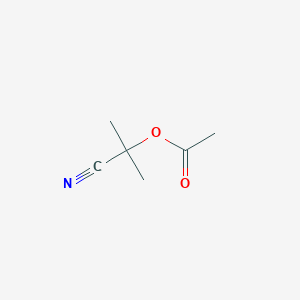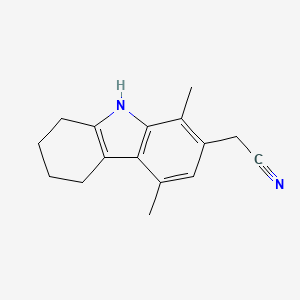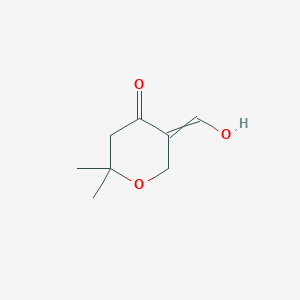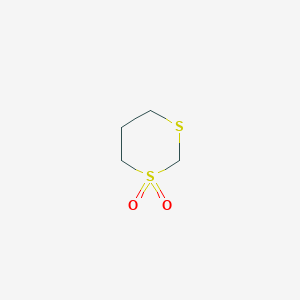
1,3-Dithiane, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane, 1,1-dioxide is an organosulfur compound with the formula C4H8O2S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.
Vorbereitungsmethoden
1,3-Dithiane, 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanedithiol with formaldehyde to form 1,3-dithiane, which is then oxidized to this compound using oxidizing agents such as hydrogen peroxide or sodium tungstate dihydrate . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
1,3-Dithiane, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to 1,3-dithiane using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone groups can be replaced by other functional groups.
Addition: It can participate in addition reactions with electrophiles, forming new carbon-sulfur bonds.
Common reagents used in these reactions include hydrogen peroxide, sodium tungstate dihydrate, lithium aluminum hydride, and various electrophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted dithianes.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane, 1,1-dioxide has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dithiane, 1,1-dioxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfone groups enhance the compound’s reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane, 1,1-dioxide can be compared with other similar compounds such as 1,3-dithiolane and 1,4-dithiane. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, 1,3-dithiolane is often used as a protecting group for carbonyl compounds, while 1,4-dithiane is used as a building block in organic synthesis . The unique feature of this compound is its enhanced reactivity due to the presence of sulfone groups, making it a valuable compound in various chemical transformations .
Eigenschaften
CAS-Nummer |
55337-75-2 |
|---|---|
Molekularformel |
C4H8O2S2 |
Molekulargewicht |
152.2 g/mol |
IUPAC-Name |
1,3-dithiane 1,1-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-8(6)3-1-2-7-4-8/h1-4H2 |
InChI-Schlüssel |
OYRPBJWKZNAONQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


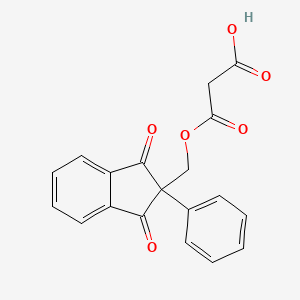
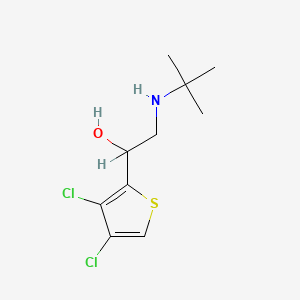
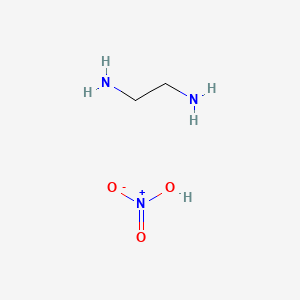


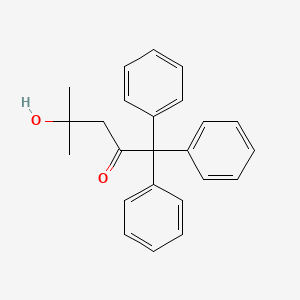
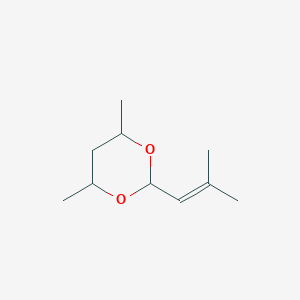
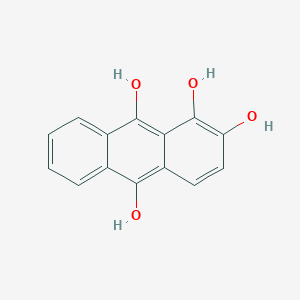
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
